phenacyl 2-(thiophene-2-carbonylamino)acetate
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Overview
Description
Phenacyl 2-(thiophene-2-carbonylamino)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of phenacyl bromide with thiophene-2-carbonylamino acetic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of titanium dioxide nanoparticles as a nanocatalyst has been reported to facilitate the synthesis of various thiophene derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-(thiophene-2-carbonylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Phenacyl 2-(thiophene-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some thiophene-based compounds are used as drugs for treating various diseases.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes
Mechanism of Action
The mechanism of action of phenacyl 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: Used as an intermediate in the synthesis of various heterocyclic compounds.
Thiophene-2-carboxylic acid: A precursor for the synthesis of thiophene derivatives.
2-Aminothiophene: Known for its biological activities and used in drug development
Uniqueness
Phenacyl 2-(thiophene-2-carbonylamino)acetate is unique due to its specific combination of the phenacyl and thiophene moieties, which confer distinct chemical reactivity and biological activity. This compound can serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules .
Properties
Molecular Formula |
C15H13NO4S |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
phenacyl 2-(thiophene-2-carbonylamino)acetate |
InChI |
InChI=1S/C15H13NO4S/c17-12(11-5-2-1-3-6-11)10-20-14(18)9-16-15(19)13-7-4-8-21-13/h1-8H,9-10H2,(H,16,19) |
InChI Key |
XOIIZLQUOFSASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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